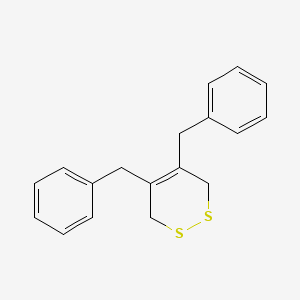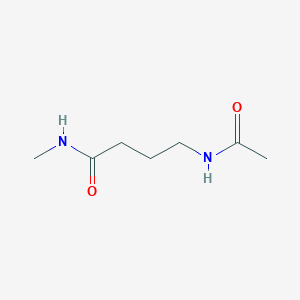![molecular formula C16H22N4O5 B12547921 L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 865178-61-6](/img/structure/B12547921.png)
L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound with a unique structure that combines amino acids and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves the formation of amide bonds between the amino acids and the aromatic amine. One common method includes the coupling of 1,4-bis(aminomethyl)benzene with a tripeptide such as Ac-Phe-Gly-Ala-OH using reagents like 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole hydrate (HOBt), and triethylamine (Et3N) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the aromatic amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and foldamers.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic amine group can participate in hydrogen bonding and π-π interactions, while the peptide backbone can mimic natural substrates, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(N-acetyl-l-phenylalanyl-glycyl-l-alanyl)aminomethyl]benzene: A similar compound with an aromatic unit and peptide units.
Beta-alanine: A naturally occurring β-amino acid with similar structural features.
Uniqueness
L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to its specific combination of amino acids and an aromatic amine, which imparts distinct chemical and biological properties. Its ability to form well-defined three-dimensional structures and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
865178-61-6 |
|---|---|
Molecular Formula |
C16H22N4O5 |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
2-[[(2S)-2-[[4-(aminomethyl)benzoyl]-[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)15(24)20(10(2)14(23)19-8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
InChI Key |
DKJWGRIJBICIHQ-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H](C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Canonical SMILES |
CC(C(=O)N(C(C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



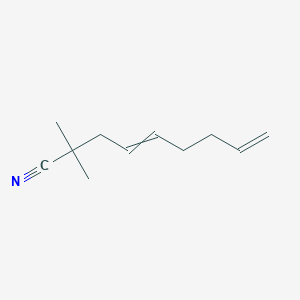
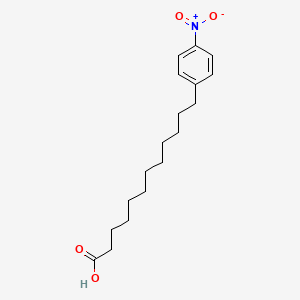



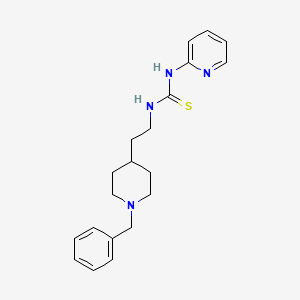

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
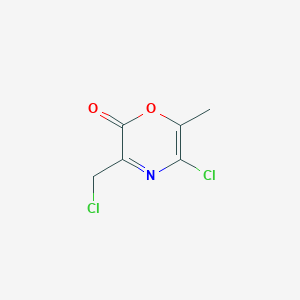

![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
